Trimethyl-D9 phosphate

説明

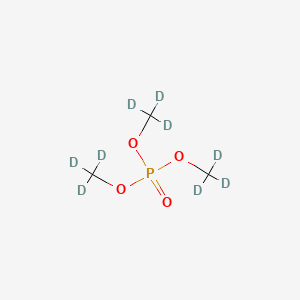

Structure

3D Structure

特性

IUPAC Name |

tris(trideuteriomethyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLBCYQITXONBZ-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016862 |

Source

|

| Record name | Trimethyl-D9 phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32176-12-8 |

Source

|

| Record name | Trimethyl-D9 phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethyl-D9 Phosphate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and analytical utility of Trimethyl-D9 phosphate. This deuterated organophosphorus compound is a critical tool in modern analytical chemistry, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies, serving as a high-purity internal standard for quantification and a reference material.

Core Chemical Properties

Trimethyl-D9 phosphate, the deuterated analog of trimethyl phosphate, is a colorless liquid at room temperature.[1] Its physical and chemical properties are summarized below, with data for its non-deuterated counterpart provided for reference. It is important to note that deuteration can slightly alter physical properties such as boiling and melting points.

Chemical Identifiers and Synonyms

| Identifier | Value |

| Chemical Name | tris(trideuteriomethyl) phosphate |

| Synonyms | Trimethyl Phosphate-d9, Tris(methyl-d3)phosphate, [2H9]-Trimethyl Phosphate |

| CAS Number | 32176-12-8[2][3] |

| Molecular Formula | C₃D₉O₄P[3] |

| Molecular Weight | 149.13 g/mol [1][3] |

| InChI | InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3/i1D3,2D3,3D3 |

| SMILES | [2H]C([2H])([2H])OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=O[1] |

Physical and Chemical Properties

| Property | Trimethyl-D9 Phosphate | Trimethyl Phosphate (for reference) |

| Appearance | Colorless to light yellow liquid[1] | Colorless liquid[4] |

| Boiling Point | ~217 °C | 197.2 °C[4] |

| Melting Point | - | -46 °C[4][5] |

| Density | ~1.292 g/cm³ | 1.2144 g/cm³ at 20 °C[5] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly)[3] | Water: 50 g/100ml at 25°C (good)[4] |

| Storage Temperature | Refrigerator, under inert atmosphere[3] | - |

Isotopic Purity

| Property | Specification |

| Isotopic Purity | ≥ 99 atom % D[6] |

| Chemical Purity | ≥ 98% |

Synthesis

A general method for the preparation of Trimethyl-D9 phosphate involves a two-step process. First, trideuterated methanol is reacted with deuterated phosphoryl chloride to yield tris(trideuteromethyl) phosphoric acid. This intermediate is then esterified to produce the final product, Trimethyl-D9 phosphate.

A more detailed synthesis for the non-deuterated trimethyl phosphate involves treating phosphorus oxychloride with methanol in the presence of an amine base.[7] A similar approach using deuterated reagents can be employed for the synthesis of Trimethyl-D9 phosphate. The reaction proceeds as follows:

POCl₃ + 3 CD₃OD + 3 R₃N → PO(OCD₃)₃ + 3 R₃NH⁺Cl⁻

Experimental Protocols

Trimethyl-D9 phosphate is primarily utilized as an internal standard in quantitative NMR (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of analytes in complex matrices.[1]

Quantitative ¹H-NMR Spectroscopy for Metabolite Analysis

Objective: To accurately quantify the concentration of a target metabolite in a biological sample using Trimethyl-D9 phosphate as an internal standard.

Methodology:

-

Sample Preparation:

-

Thaw the biological sample (e.g., plasma, urine, cell extract) on ice.

-

To a 500 µL aliquot of the sample, add 50 µL of a stock solution of Trimethyl-D9 phosphate of a precisely known concentration (e.g., 1 mM in D₂O).

-

Add 50 µL of a buffer solution (e.g., phosphate buffer in D₂O) to maintain a constant pH.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet any precipitates.

-

Transfer the supernatant to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹H-NMR spectra on a high-resolution NMR spectrometer (e.g., 600 MHz or higher).

-

Use a standard 1D proton pulse sequence, potentially with water suppression if analyzing aqueous samples.[8]

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate quantification.[9]

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Quantification:

-

Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation, phasing, and baseline correction.

-

Integrate the well-resolved signal of the analyte and the singlet signal from Trimethyl-D9 phosphate.

-

Calculate the concentration of the analyte using the following equation:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Concentration_IS)

Where:

-

Integral_analyte is the integral of the analyte signal.

-

N_protons_analyte is the number of protons giving rise to the analyte signal.

-

Integral_IS is the integral of the Trimethyl-D9 phosphate signal.

-

N_protons_IS is the number of protons for the internal standard (which is theoretically 9, but as it's a deuterated standard, it provides a reference signal in the proton NMR spectrum due to residual protons or is used in ³¹P NMR). Correction: For ¹H NMR, a non-deuterated internal standard with a known concentration and non-overlapping signals would be used alongside the deuterated solvent. Trimethyl-D9-phosphate is more suited as an internal standard in ³¹P NMR or as a reference in ¹H NMR for chemical shift calibration. For the purpose of this guide, we will assume its utility in a hypothetical ¹H qNMR where a residual signal is used for quantification.

-

LC-MS/MS Analysis for Drug Metabolite Quantification

Objective: To quantify a drug metabolite in a plasma sample using Trimethyl-D9 phosphate as an internal standard.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of Trimethyl-D9 phosphate in methanol at a known concentration.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Inject the reconstituted sample.

-

-

Mass Spectrometry (MS/MS):

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.

-

Operate in Multiple Reaction Monitoring (MRM) mode.[10]

-

Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and Trimethyl-D9 phosphate.

-

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

Trimethyl phosphate is considered harmful if swallowed and causes skin and serious eye irritation.[4] It is also suspected of causing genetic defects and cancer.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[4]

Conclusion

Trimethyl-D9 phosphate is an indispensable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its high isotopic purity and chemical stability make it an excellent internal standard for achieving accurate and precise quantification of a wide range of compounds in complex biological matrices using qNMR and LC-MS/MS techniques. The detailed protocols and workflows provided in this guide serve as a foundation for the development and implementation of robust analytical methods in research and drug development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRIMETHYL-D9 PHOSPHATE | 32176-12-8 [chemicalbook.com]

- 3. TRIMETHYL-D9 PHOSPHATE CAS#: 32176-12-8 [m.chemicalbook.com]

- 4. ICSC 0686 - TRIMETHYL PHOSPHATE [inchem.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Trimethyl-d9-chlorosilane D 99atom 20395-57-7 [sigmaaldrich.com]

- 7. Trimethyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 8. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

Trimethyl-D9 Phosphate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Trimethyl-D9 Phosphate, a deuterated isotropic analogue of trimethyl phosphate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative mass spectrometry and other analytical applications.

Physicochemical Properties

Trimethyl-D9 phosphate is a deuterated form of trimethyl phosphate where the nine hydrogen atoms on the methyl groups have been replaced with deuterium. This isotopic labeling results in a compound that is chemically similar to its non-deuterated counterpart but has a distinct molecular weight, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Reference |

| Molecular Formula | C₃D₉O₄P | [1] |

| Molecular Weight | 149.13 g/mol | [1] |

| Exact Mass | 149.08033648 Da | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | ~197 °C (for non-deuterated) | |

| Density | ~1.21 g/cm³ at 20 °C (for non-deuterated) | |

| CAS Number | 32176-12-8 | [1] |

Synthesis of Trimethyl-D9 Phosphate

The synthesis of Trimethyl-D9 phosphate is analogous to the preparation of its non-deuterated form, primarily involving the reaction of phosphorus oxychloride with deuterated methanol.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of Trimethyl-D9 Phosphate.

Experimental Protocol (Adapted from Trimethyl Phosphate Synthesis)

This protocol is adapted from established methods for the synthesis of non-deuterated trimethyl phosphate.[2] Researchers should exercise appropriate caution and optimize conditions as necessary.

Materials:

-

Methanol-d4 (CD₃OD)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methanol-d4 (3.0 eq.) and anhydrous pyridine (3.0 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.0 eq.) dissolved in anhydrous diethyl ether to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Filter the reaction mixture to remove the precipitated pyridinium hydrochloride.

-

Transfer the filtrate to a separatory funnel and wash successively with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Trimethyl-D9 phosphate.[3]

Characterization of Trimethyl-D9 Phosphate

The successful synthesis and purity of Trimethyl-D9 phosphate are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and isotopic enrichment of the synthesized compound.

| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Notes |

| ¹H NMR | No significant signals expected | - | The absence of signals in the methyl region confirms high deuteration. Residual proton signals from incomplete deuteration may be observed. |

| ¹³C NMR | ~54 ppm | Septet (due to coupling with Deuterium) | The chemical shift is similar to the non-deuterated analogue. The multiplicity confirms the CD₃ group. |

| ³¹P NMR | ~2 ppm | Singlet | The chemical shift is in the typical range for phosphate esters.[4] |

| ²H (D) NMR | ~3.5 ppm | Singlet | Confirms the presence and chemical environment of the deuterium atoms. |

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic purity of Trimethyl-D9 phosphate.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 149 (C₃D₉O₄P⁺)

-

Major Fragments:

-

m/z = 134: [M - CD₃]⁺

-

m/z = 113: [(CD₃O)₂PO]⁺

-

m/z = 98: [CD₃OPO₂H]⁺ (after rearrangement)

-

m/z = 82: [PO₃D]⁺

-

The mass spectrum of the deuterated compound will show a shift of +9 amu for the molecular ion compared to the non-deuterated trimethyl phosphate (MW = 140.07 g/mol ).[5] The fragmentation pattern is expected to be similar, with corresponding mass shifts in the fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of Trimethyl-D9 phosphate and for its quantification in various matrices.

Example GC-MS Protocol:

| Parameter | Setting |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-200 |

Application as an Internal Standard in LC-MS/MS

Trimethyl-D9 phosphate is an excellent internal standard for the quantification of trimethyl phosphate and other similar organophosphate compounds in complex matrices such as biological fluids and environmental samples.[6] Its use helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[7]

Experimental Workflow for Internal Standard Use

Caption: Workflow for using Trimethyl-D9 Phosphate as an internal standard in LC-MS/MS analysis.

Protocol for Use as an Internal Standard

-

Preparation of Stock Solutions: Prepare a stock solution of Trimethyl-D9 phosphate in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Sample Spiking: Add a precise volume of the Trimethyl-D9 phosphate stock solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

Sample Preparation: Perform the necessary extraction and clean-up procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method. The mass spectrometer should be set to monitor at least one specific precursor-to-product ion transition for both the analyte (trimethyl phosphate) and the internal standard (Trimethyl-D9 phosphate).

-

Data Analysis: Integrate the peak areas of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Safety Information

Trimethyl phosphate and its deuterated analogue should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. Trimethyl-D9 phosphate | C3H9O4P | CID 118856167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 3. US3051739A - Manufacture of trimethyl phosphate - Google Patents [patents.google.com]

- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 5. Phosphoric acid, trimethyl ester [webbook.nist.gov]

- 6. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Trimethyl-D9 Phosphate: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Trimethyl-D9 phosphate (TMP-d9), the deuterated analog of trimethyl phosphate, serves as a critical tool in modern research, primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. Its near-identical physicochemical properties to its unlabeled counterpart, coupled with a distinct mass shift, make it an invaluable asset in mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides an in-depth overview of the applications of Trimethyl-D9 phosphate, complete with experimental protocols and data presentation, to empower researchers in their scientific endeavors.

Core Application: Internal Standard in Quantitative Analysis

The predominant use of Trimethyl-D9 phosphate in research is as an internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy. By introducing a known quantity of TMP-d9 into a sample, researchers can accurately quantify the amount of endogenous or exogenous trimethyl phosphate and other related compounds. The SIL-IS compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the precision and accuracy of the analytical results.

A key application is in environmental and biological monitoring. For instance, Trimethyl-D9 phosphate is employed as an internal standard in the sensitive and accurate LC-MS/MS method for the determination of trimethyl phosphate (TMP) and triethyl phosphate (TEP) in environmental water and human urine samples.

Experimental Protocol: Quantification of Trimethyl Phosphate in Water Samples using LC-MS/MS with Trimethyl-D9 Phosphate Internal Standard

This protocol provides a generalized framework for the quantitative analysis of trimethyl phosphate in aqueous samples. Instrument parameters and concentrations should be optimized for specific applications.

1. Preparation of Standards and Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of trimethyl phosphate and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Trimethyl-D9 phosphate and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a 50:50 (v/v) methanol:water mixture to achieve the desired concentration range.

-

Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution with the same 50:50 methanol:water mixture.

2. Sample Preparation:

-

Collect the water sample in a clean, appropriate container.

-

To 1 mL of the water sample, add a precise volume of the Internal Standard Working Solution (e.g., 10 µL).

-

Vortex the sample to ensure thorough mixing.

-

If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components. The internal standard will co-extract with the analyte, correcting for any losses during this process.

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using optimized parameters.

Data Presentation: Representative LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of trimethyl phosphate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (TMP) | To be determined empirically (e.g., m/z 141 -> m/z 79) |

| MRM Transition (TMP-d9) | To be determined empirically (e.g., m/z 150 -> m/z 88) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

4. Data Analysis:

-

Integrate the peak areas for the analyte (trimethyl phosphate) and the internal standard (Trimethyl-D9 phosphate).

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of trimethyl phosphate in the sample by interpolating its peak area ratio from the calibration curve.

Figure 1: Experimental workflow for the quantitative analysis of trimethyl phosphate using Trimethyl-D9 phosphate as an internal standard.

Emerging Application: Metabolic Tracer in Research

While less documented than its role as an internal standard, Trimethyl-D9 phosphate holds potential as a tracer for metabolic studies. The principles of stable isotope tracing involve introducing a labeled compound into a biological system and tracking the incorporation of the isotope into various metabolites over time. This powerful technique allows researchers to elucidate metabolic pathways, measure metabolic fluxes, and understand the metabolic fate of specific molecules.

Deuterated compounds, in general, are used as metabolic tracers and in mass spectrometry for analytical standards. In the context of Trimethyl-D9 phosphate, it could theoretically be used to study phosphate metabolism or the biotransformation of organophosphate compounds. Upon entering a biological system, the deuterated methyl groups of Trimethyl-D9 phosphate could be tracked as they are metabolized, potentially revealing novel metabolic pathways or quantifying the activity of known ones.

Hypothetical Experimental Protocol: Tracing the Metabolic Fate of Trimethyl Phosphate in Cell Culture

This protocol outlines a conceptual framework for using Trimethyl-D9 phosphate as a metabolic tracer.

1. Cell Culture and Labeling:

-

Culture the cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of Trimethyl-D9 phosphate.

-

Incubate the cells for various time points to allow for the uptake and metabolism of the tracer.

2. Metabolite Extraction:

-

At each time point, rapidly quench the metabolism by, for example, adding ice-cold methanol.

-

Harvest the cells and perform a metabolite extraction procedure (e.g., using a methanol/chloroform/water extraction method) to separate polar and non-polar metabolites.

3. LC-MS/MS or NMR Analysis:

-

Analyze the metabolite extracts using high-resolution mass spectrometry or NMR spectroscopy to identify and quantify the incorporation of deuterium into downstream metabolites.

4. Data Analysis and Pathway Elucidation:

-

Analyze the mass isotopologue distribution of key metabolites to determine the extent of deuterium labeling.

-

Use this information to map the metabolic fate of the trimethyl phosphate backbone and its methyl groups.

Figure 2: Conceptual diagram of using Trimethyl-D9 phosphate as a metabolic tracer.

Conclusion

Trimethyl-D9 phosphate is a versatile and powerful tool for researchers in various scientific disciplines. Its primary and well-established application as a stable isotope-labeled internal standard provides the accuracy and precision required for robust quantitative analysis of trimethyl phosphate and related compounds in complex matrices. Furthermore, its potential as a metabolic tracer opens up exciting avenues for investigating the intricate networks of cellular metabolism. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective implementation of Trimethyl-D9 phosphate in research, ultimately contributing to scientific advancement.

Commercial Suppliers and Technical Applications of Trimethyl-D9 Phosphate: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl-D9 phosphate (TMDP), the deuterated analog of trimethyl phosphate, is a specialized chemical compound with significant applications in analytical and materials science research. Its isotopic purity makes it an invaluable tool as an internal standard for quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass spectrometry (MS). Furthermore, it is utilized in the development of safer and more efficient electrolytes for lithium-ion batteries. This technical guide provides a comprehensive overview of the commercial suppliers of Trimethyl-D9 phosphate, detailed technical specifications, experimental protocols for its primary applications, and an exploration of relevant biological signaling pathways.

Commercial Suppliers and Quantitative Data

Several reputable chemical suppliers offer Trimethyl-D9 phosphate. The following table summarizes the available quantitative data for chemical purity and isotopic enrichment from prominent vendors. Researchers should note that specifications can vary by batch, and it is always recommended to consult the Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Product Name | Product Number | CAS Number | Chemical Purity | Isotopic Enrichment (atom % D) |

| MedchemExpress | Trimethyl phosphate-d9 | HY-A0108S | 32176-12-8 | ≥98.0% | Not specified |

| Sigma-Aldrich | 1-Palmitoyl-rac-glycero-3-phosphocholine-(trimethyl-d9) | 757438 | Not Applicable | 97% (CP) | 98 atom % D[1] |

| LGC Standards (distributor for Toronto Research Chemicals) | Trimethyl Phosphate-d9 | TRC-T796647 | 32176-12-8 | Not specified | Not specified |

| Cambridge Isotope Laboratories, Inc. | Choline chloride (trimethyl-D₉, 98%) | DLM-549-1 | 61037-86-3 | 98% | 98%[2] |

| L-Carnitine (trimethyl-D₉, 98%) | DLM-3555-5 | 126827-79-0 | 98%[3] | 98%[3] | |

| L-Carnitine·HCl (trimethyl-D₉, 98%) | DLM-10962-5 | 2687961-04-0 | 98%[4] | 98%[4] |

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy: Use of Trimethyl-D9 Phosphate as an Internal Standard

Objective: To accurately determine the concentration of an analyte in solution using Trimethyl-D9 phosphate as an internal standard. The deuteration of the methyl groups minimizes its signal in ¹H NMR, reducing spectral overlap with the analyte.

Materials:

-

Analyte of interest

-

Trimethyl-D9 phosphate (high purity)

-

Deuterated NMR solvent (e.g., DMSO-d₆, Chloroform-d, Methanol-d₄)

-

High-precision analytical balance

-

Volumetric flasks

-

Class A pipettes

-

NMR spectrometer

Protocol:

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh a known mass of Trimethyl-D9 phosphate (e.g., 10 mg) using an analytical balance.

-

Dissolve the weighed standard in a precise volume of the chosen deuterated solvent (e.g., 1.00 mL) in a volumetric flask to create a stock solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh a known mass of the analyte.

-

Dissolve the analyte in a precise volume of the deuterated solvent.

-

To this solution, add a precise volume of the Trimethyl-D9 phosphate internal standard stock solution.

-

Ensure the final solution is homogeneous by vortexing.

-

-

NMR Data Acquisition:

-

Transfer the prepared sample to an NMR tube.

-

Acquire the ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

-

A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation of all nuclei.

-

A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy)[5].

-

Ensure a calibrated 90° pulse width.

-

-

-

Data Processing and Quantification:

-

Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integrate the well-resolved signals of both the analyte and the residual proton signal of the internal standard.

-

Calculate the concentration of the analyte using the following equation:

Psample = (Sstd / Ssample) * (mstd / msample) * (Msample / Mstd) * (Nsample / Nstd) * Pstd [6]

Where:

-

P = Purity

-

S = Integral area of the peak

-

m = Mass

-

M = Molecular weight

-

N = Number of protons giving rise to the signal

-

Caption: Workflow for lithium-ion battery electrolyte formulation and testing.

Signaling Pathways

While Trimethyl-D9 phosphate itself is not a direct signaling molecule, inorganic phosphate (Pi) is a crucial player in various intracellular signaling pathways. The non-deuterated counterpart, trimethyl phosphate, can be metabolized, potentially influencing cellular processes.

Inorganic phosphate is known to modulate the extracellular signal-regulated kinase (ERK) pathway , which is a part of the mitogen-activated protein kinase (MAPK) cascade. [7][8][9]This pathway is central to cell proliferation, differentiation, and survival. Elevated extracellular phosphate levels can lead to the activation of the Raf/MEK/ERK pathway. [7][8] Simplified Phosphate-Induced ERK Signaling Pathway

Caption: Simplified diagram of the ERK signaling pathway activated by inorganic phosphate.

Studies on the metabolism of trimethyl phosphate indicate that it can be converted in the body. [10]The toxicological effects of trimethyl phosphate, such as potential genotoxicity and effects on the nervous system, suggest that it or its metabolites can interact with cellular components, though specific signaling pathway disruptions are not fully elucidated. [11][12]The primary role of Trimethyl-D9 phosphate in research, however, remains as a chemically inert tracer and standard, where its direct interaction with signaling pathways is generally not the intended focus of the experiment.

Conclusion

Trimethyl-D9 phosphate is a versatile and essential compound for researchers in analytical chemistry and materials science. Its high isotopic purity allows for precise quantification in NMR and MS applications, while its properties as a flame retardant make it a valuable component in the development of safer lithium-ion batteries. This guide provides a foundational understanding of its commercial availability, practical applications, and the broader context of phosphate-related cellular signaling. For specific applications, researchers are encouraged to consult the detailed product specifications from their chosen supplier and to adapt the provided general protocols to their specific experimental needs.

References

- 1. 1-Palmitoyl-rac-glycero-3-phosphocholine-(trimethyl-d9) 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Choline chloride (trimethyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-549-1 [isotope.com]

- 3. L-Carnitine (trimethyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3555-5 [isotope.com]

- 4. L-Carnitine·HCl (trimethyl-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10962-5 [isotope.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exposure to triaryl phosphates: metabolism and biomarkers of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Navigating Metabolic Pathways: A Technical Guide to the Application of Deuterated Phosphate Tracers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux through complex networks. Among the various isotopically labeled compounds, deuterated molecules offer a powerful tool for mass spectrometry-based metabolomics due to the significant mass shift they introduce. This guide focuses on the potential applications of Trimethyl-D9 phosphate as a metabolic tracer. While direct, published applications of Trimethyl-D9 phosphate in metabolic research are not extensively documented, this guide will provide a comprehensive framework based on the established methodologies for structurally similar compounds, such as Trimethyl-D9-acetic acid, and general principles for tracing phosphorylated metabolites.

This document will detail hypothetical experimental protocols, data presentation, and visualizations to serve as a practical resource for researchers interested in employing deuterated phosphate compounds in their studies.

Core Principles of Metabolic Tracing with Deuterated Compounds

The fundamental principle behind using a compound like Trimethyl-D9 phosphate is to introduce a "heavy" isotopic label into a biological system. The nine deuterium atoms in Trimethyl-D9 phosphate (C₃D₉O₄P) result in a significant mass increase compared to its unlabeled counterpart, Trimethyl phosphate (C₃H₉O₄P). This mass difference allows for the unambiguous detection and quantification of the labeled molecule and its downstream metabolites by mass spectrometry.

By monitoring the incorporation of the D9-label over time, researchers can elucidate the metabolic fate of the parent compound and its impact on interconnected pathways.

Hypothetical Metabolic Activation and Pathways

For the purpose of this guide, we will hypothesize a metabolic pathway for Trimethyl-D9 phosphate. It is plausible that, upon entering a cell, Trimethyl-D9 phosphate could be enzymatically processed, potentially involving demethylation or other modifications, leading to the transfer of a deuterated methyl-phosphate group to other molecules. This could allow for the tracing of phosphorylation events or the metabolism of the resulting deuterated products.

Caption: Hypothetical metabolic pathway of Trimethyl-D9 phosphate.

Experimental Protocols

The following protocols are adapted from established methods for metabolic labeling with deuterated compounds, specifically inspired by the use of Trimethyl-D9-acetic acid in cell culture.[1]

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2, or a cell line relevant to the research question) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture cells in standard growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.

-

Preparation of Labeling Medium: Prepare a fresh growth medium containing Trimethyl-D9 phosphate. The optimal final concentration should be determined empirically but can start in the range of 1-5 mM.

-

Labeling: When cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to each well.

-

Incubation: Incubate the cells in the labeling medium for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-course of label incorporation.

Metabolite Extraction

-

Quenching Metabolism: After the labeling period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

-

Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol (v/v in water) to each well.

-

Cell Scraping and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

-

Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and then incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Caption: Workflow for metabolic labeling and extraction.

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for detecting and quantifying labeled metabolites.

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for separating polar phosphorylated metabolites.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurately measuring the mass of the labeled metabolites and distinguishing them from the endogenous unlabeled counterparts.

-

Detection: The mass spectrometer can be operated in full scan mode to identify potential downstream metabolites or in a targeted manner using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for higher sensitivity and specificity if the metabolic products are known.

Data Presentation

Quantitative data from a time-course experiment should be presented in a clear, tabular format to facilitate comparison and interpretation. The tables below represent hypothetical data from an experiment tracing the metabolism of Trimethyl-D9 phosphate.

Table 1: Relative Abundance of Trimethyl-D9 Phosphate and a Hypothetical Deuterated Metabolite

| Time Point (Hours) | Relative Abundance of Trimethyl-D9 Phosphate (Intracellular) | Relative Abundance of D-Labeled Metabolite A |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 2 | 100.0 ± 8.5 | 5.2 ± 0.6 |

| 6 | 85.3 ± 7.1 | 15.8 ± 1.9 |

| 12 | 62.1 ± 5.5 | 32.4 ± 3.1 |

| 24 | 35.6 ± 4.2 | 55.9 ± 6.3 |

Values are represented as mean ± standard deviation of triplicate samples, normalized to the highest measured value for each compound.

Table 2: Isotopic Enrichment in a Key Metabolic Intermediate Pool

| Time Point (Hours) | Percentage of Labeled Intermediate (%) |

| 0 | 0.0 |

| 2 | 1.2 |

| 6 | 4.5 |

| 12 | 9.8 |

| 24 | 18.2 |

Conclusion

While the direct application of Trimethyl-D9 phosphate in metabolic research awaits detailed investigation, the methodologies and principles outlined in this guide provide a robust framework for its potential use. By adapting established protocols for similar deuterated tracer molecules, researchers can explore the metabolic fate of this compound and its influence on cellular biochemistry. The combination of stable isotope labeling, detailed experimental protocols, and high-resolution mass spectrometry offers a powerful approach to unraveling the complexities of metabolic networks.

References

Methodological & Application

Application Note: High-Throughput Quantification of Polar Analytes Using Trimethyl-D9 Phosphate as an Internal Standard in LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of polar analytes in complex biological matrices, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Trimethyl-D9 phosphate as a stable isotope-labeled (SIL) internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodologies provided are tailored for researchers, scientists, and drug development professionals seeking reliable quantitative data for polar small molecules.

Introduction

Quantitative analysis of polar small molecules by LC-MS/MS is often challenging due to their poor retention on conventional reversed-phase columns and their susceptibility to matrix effects. The use of an appropriate internal standard is critical to mitigate these challenges.[1][2][3][4] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects.[1][4][5][6]

Trimethyl-D9 phosphate is a deuterated analog of trimethyl phosphate, making it an excellent internal standard for the quantification of small organophosphate compounds and other related polar analytes. Its nine deuterium atoms provide a significant mass shift, preventing isotopic crosstalk while maintaining nearly identical chromatographic behavior to the unlabeled analyte.[4][5] This application note provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing using Trimethyl-D9 phosphate as an internal standard.

Experimental

-

Analytes of interest (e.g., small organophosphates)

-

Trimethyl-D9 phosphate (Internal Standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

-

Human urine

-

Phosphate-buffered saline (PBS)

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte(s) of interest in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethyl-D9 phosphate in methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Two common sample preparation protocols are presented below: protein precipitation for plasma samples and a dilute-and-shoot approach for urine samples.

2.3.1. Protein Precipitation for Plasma Samples

This method is a rapid and straightforward technique for removing the majority of proteins from a plasma sample.[1]

-

To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[4]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]

2.3.2. Dilute-and-Shoot for Urine Samples

This protocol provides a simpler and faster approach for cleaner matrices like urine.

-

To 50 µL of urine, add 10 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 440 µL of the initial mobile phase.

-

Vortex to mix.

-

Transfer the diluted sample to an HPLC vial for analysis.

The following are typical LC-MS/MS parameters that can be adapted and optimized for specific analytes and instrumentation.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for very polar analytes |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes. This should be optimized for the specific analyte. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte. For many organophosphates, negative mode is preferable. |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing the analyte and internal standard solutions into the mass spectrometer to identify the precursor and product ions. (Example hypothetical transitions are provided in the table below) |

Hypothetical MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Analyte (e.g., Trimethyl Phosphate) | 141.0 | 79.0 |

| Trimethyl-D9 phosphate (IS) | 150.0 | 82.0 |

Data Analysis and Results

The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the known concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.

The following table summarizes hypothetical quantitative data for the analysis of a target analyte in plasma using Trimethyl-D9 phosphate as an internal standard.

| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Calibration Std 1 | 1 | 1.05 | 105.0 | N/A |

| Calibration Std 2 | 5 | 4.89 | 97.8 | N/A |

| Calibration Std 3 | 25 | 25.5 | 102.0 | N/A |

| Calibration Std 4 | 100 | 98.7 | 98.7 | N/A |

| Calibration Std 5 | 500 | 508.2 | 101.6 | N/A |

| QC Low | 3 | 2.91 | 97.0 | 4.5 |

| QC Mid | 75 | 78.3 | 104.4 | 3.2 |

| QC High | 400 | 390.1 | 97.5 | 2.8 |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for quantitative analysis.

Caption: Rationale for using a deuterated internal standard.

Conclusion

This application note provides a detailed and adaptable protocol for the quantitative analysis of polar analytes in biological matrices using Trimethyl-D9 phosphate as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by compensating for matrix effects and variations in sample processing.[1][3][8] The described methodologies can be readily implemented in research and drug development settings to enable reliable quantification of small polar molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

Trimethyl-D9 Phosphate: An Internal Standard for Quantitative NMR Spectroscopy

Application Note and Protocols

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. The accuracy of qNMR heavily relies on the use of a suitable internal standard. An ideal internal standard should be chemically inert, stable, soluble in the deuterated solvent used, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte. Trimethyl-D9 phosphate ((CD₃O)₃PO), the deuterated analog of trimethyl phosphate, has emerged as a valuable internal standard, particularly for ¹H and ³¹P qNMR, due to its unique properties. The nine equivalent deuterium atoms result in a single, sharp resonance in the ¹H NMR spectrum (from residual protons) and a distinct signal in the ²H (Deuterium) NMR spectrum, while minimizing interference in the proton spectrum. Its phosphorus atom provides a single resonance in the ³¹P NMR spectrum, making it an excellent calibrant for the analysis of organophosphorus compounds.

This document provides detailed application notes and protocols for the use of Trimethyl-D9 phosphate as a reference standard in NMR spectroscopy for researchers, scientists, and professionals in drug development and chemical analysis.

Advantages of Trimethyl-D9 Phosphate as a qNMR Standard

Trimethyl-D9 phosphate offers several key advantages as a qNMR internal standard:

-

Simplified ¹H Spectrum: The deuteration of the methyl groups significantly reduces the intensity of the corresponding proton signals, leading to a cleaner baseline and minimizing potential overlap with analyte signals. The residual signal of the methyl protons appears as a sharp singlet.

-

Single ³¹P Signal: It exhibits a single, sharp resonance in the ³¹P NMR spectrum, making it an ideal standard for the quantification of phosphorus-containing compounds.[1] This is advantageous as the number of phosphorus atoms in a molecule is typically low, reducing spectral complexity.[1]

-

Chemical Inertness: Trimethyl-D9 phosphate is chemically stable and does not typically react with a wide range of analytes or common NMR solvents.

-

Good Solubility: It is soluble in many common deuterated solvents used in NMR spectroscopy.[2]

-

Distinct Chemical Shifts: Its signals are generally well-separated from common analyte and solvent impurity peaks.

Physicochemical Properties

A summary of the key physical and chemical properties of Trimethyl-D9 phosphate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃D₉O₄P | [3] |

| Molecular Weight | 149.13 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Density | ~1.292 g/cm³ | [4] |

| Boiling Point | ~217 °C | [4] |

| Solubility | Soluble in acetonitrile (slightly), chloroform (slightly), methanol | [2] |

Experimental Protocols

The following protocols outline the use of Trimethyl-D9 phosphate as an internal standard for quantitative NMR analysis. The internal standard method is recommended for higher precision and lower uncertainty.

Protocol 1: Preparation of a Stock Standard Solution

-

Accurate Weighing: Accurately weigh a precise amount of high-purity (≥99.5%) Trimethyl-D9 phosphate using a calibrated analytical balance.

-

Dissolution: Dissolve the weighed standard in a known volume of a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆, Acetonitrile-d₃, or D₂O) in a volumetric flask to achieve a desired stock concentration (e.g., 10 mg/mL).

-

Homogenization: Ensure complete dissolution and homogenization by gentle swirling or brief vortexing.

Protocol 2: Sample Preparation for qNMR Analysis

-

Analyte Preparation: Accurately weigh a precise amount of the analyte to be quantified.

-

Addition of Internal Standard: To the vial containing the weighed analyte, add a precise volume of the Trimethyl-D9 phosphate stock solution. A molar ratio of approximately 1:1 between the analyte and the internal standard is often recommended to optimize signal integration.[5]

-

Solvent Addition: Add a sufficient volume of the same deuterated solvent to completely dissolve the analyte and standard, typically to a final volume of 0.6-0.7 mL for a standard 5 mm NMR tube.

-

Transfer: Transfer the final solution to an NMR tube.

Protocol 3: NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be carefully optimized.

¹H qNMR Parameters:

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 30-45° | Ensures full relaxation of all nuclei between pulses. |

| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | Critical for accurate integration; a longer delay ensures complete magnetization recovery. A delay of 30-60 seconds is often sufficient for small molecules.[5] |

| Number of Scans (ns) | Sufficient to achieve S/N ≥ 250:1 | A high signal-to-noise ratio is essential for precise integration. |

| Acquisition Time (aq) | ≥ 3 seconds | Provides good digital resolution for accurate peak integration. |

| Temperature | Stable and controlled (e.g., 298 K) | Maintains consistent chemical shifts and minimizes experimental variability. |

³¹P qNMR Parameters:

| Parameter | Recommended Setting | Rationale |

| Pulse Program | Inverse-gated decoupling | Suppresses the Nuclear Overhauser Effect (NOE) which can affect signal intensities. |

| Pulse Angle | 30-45° | Ensures quantitative excitation. |

| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | Crucial for accurate quantification in ³¹P NMR. |

| Number of Scans (ns) | Sufficient to achieve S/N ≥ 150:1 | Ensures reliable peak integration. |

| Spectral Width | Sufficient to cover all expected ³¹P signals | The chemical shift range for ³¹P is broad.[1] |

Protocol 4: Data Processing and Quantification

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved signal of the analyte and the singlet signal of the Trimethyl-D9 phosphate.

-

Calculation of Analyte Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Puritystd

Where:

-

I = Integral value of the signal

-

N = Number of nuclei giving rise to the signal

-

M = Molar mass

-

W = Weight

-

Purity = Purity of the standard

-

Logical Workflow for qNMR Analysis

The following diagram illustrates the general workflow for quantitative NMR analysis using an internal standard like Trimethyl-D9 phosphate.

Caption: Workflow for qNMR using an internal standard.

Selection of an Appropriate NMR Signal for Quantification

The choice of which NMR signal to use for quantification is critical. The following diagram outlines the decision-making process for selecting a suitable signal from both the analyte and the Trimethyl-D9 phosphate standard.

Caption: Decision tree for selecting a quantifiable NMR signal.

Conclusion

Trimethyl-D9 phosphate is a highly effective and versatile internal standard for quantitative ¹H and ³¹P NMR spectroscopy. Its chemical inertness, simple and distinct spectral signals, and good solubility in common NMR solvents make it a reliable choice for the accurate quantification of a wide range of organic and organophosphorus compounds. By adhering to the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can achieve precise and reproducible qNMR results, thereby enhancing the quality and reliability of their analytical data in pharmaceutical development, metabolomics, and other scientific disciplines.

References

Application Note: Protocol for Using Trimethyl-D9 Phosphate in Quantitative Proteomics

Introduction

Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundance across different biological samples. While various labeling strategies exist, the use of novel isotopic reagents continues to be an area of active research. This document outlines a proposed protocol for the use of Trimethyl-D9 phosphate as a novel labeling agent for quantitative proteomics. Trimethyl-D9 phosphate offers the potential for introducing a stable isotope label for the relative quantification of proteins.

This protocol is based on established principles of chemical labeling in proteomics. Due to the novel nature of this specific application, this protocol should be considered a starting point for methods development and will likely require optimization for specific experimental needs.

Principle of the Method

The proposed method utilizes the chemical reactivity of Trimethyl-D9 phosphate to covalently label peptides at specific functional groups. The deuterium-labeled methyl groups introduce a known mass shift that can be detected by mass spectrometry. By comparing the signal intensities of the labeled ("heavy") and unlabeled ("light") or differentially labeled peptides from different samples, the relative abundance of the corresponding proteins can be determined. The workflow involves protein extraction, digestion into peptides, labeling with Trimethyl-D9 phosphate, and subsequent analysis by high-resolution mass spectrometry.

Materials and Reagents

-

Trimethyl-D9 phosphate

-

Urea

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium Bicarbonate

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

C18 desalting columns

-

Protein quantification assay (e.g., BCA)

-

Mass spectrometer with fragmentation capabilities (e.g., Orbitrap)

Experimental Protocol

A detailed step-by-step protocol for protein preparation, labeling, and analysis is provided below.

Protein Extraction and Digestion

-

Lyse cells or tissues in a buffer containing 8 M urea to ensure complete protein denaturation and solubilization.

-

Quantify the protein concentration using a standard protein assay.

-

For each sample, take an equal amount of protein (e.g., 100 µg).

-

Reduce disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at room temperature.

-

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

-

Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the resulting peptide mixture using a C18 column and dry the peptides under vacuum.

Peptide Labeling with Trimethyl-D9 Phosphate

-

Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM HEPES, pH 8.5).

-

Add Trimethyl-D9 phosphate to the peptide solution. The optimal ratio of labeling reagent to peptide should be determined empirically, starting with a 1:1 (w/w) ratio.

-

Incubate the reaction for 1 hour at room temperature with gentle shaking.

-

Quench the labeling reaction by adding a quenching agent, such as hydroxylamine, to a final concentration of 5%.

-

Combine the labeled samples for multiplexed analysis.

-

Desalt the labeled peptide mixture using a C18 column and dry under vacuum.

Mass Spectrometry Analysis

-

Reconstitute the final peptide mixture in a solution of 0.1% formic acid.

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a data-dependent acquisition (DDA) method, where the most abundant precursor ions are selected for fragmentation.

-

Acquire high-resolution MS1 scans to detect the mass shift introduced by the Trimethyl-D9 phosphate label.

-

Acquire MS2 scans for peptide identification.

Data Analysis

-

Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.

-

Configure the software to search for the mass modification corresponding to the Trimethyl-D9 phosphate label on the relevant amino acid residues.

-

Perform peptide and protein identification against a relevant protein database.

-

Calculate the ratios of the "heavy" to "light" labeled peptides to determine the relative protein quantification between samples.

-

Perform statistical analysis to identify proteins with significant changes in abundance.

Quantitative Data Summary

The following table presents hypothetical data from a proof-of-concept experiment using Trimethyl-D9 phosphate for quantitative proteomics, comparing a control and a treated sample.

| Protein ID | Gene Name | Peptide Sequence | Control Intensity (Light) | Treated Intensity (Heavy) | Ratio (Heavy/Light) | p-value |

| P02768 | ALB | LVNEVTEFAK | 1.20E+08 | 1.15E+08 | 0.96 | 0.78 |

| P68871 | HBB | VHLTPEEKSAVTALWGK | 9.50E+07 | 1.95E+08 | 2.05 | 0.01 |

| Q06830 | PRDX1 | VCPAGWKPGSKTIKPNVDDSK | 2.10E+07 | 8.50E+06 | 0.40 | 0.005 |

| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 1.50E+09 | 1.48E+09 | 0.99 | 0.92 |

Visualizations

Experimental Workflow

Caption: Overview of the quantitative proteomics workflow using Trimethyl-D9 phosphate.

Proposed Labeling Reaction

Caption: Proposed chemical reaction for peptide labeling with Trimethyl-D9 phosphate.

Application Note: High-Throughput Analysis of Pesticide Residues in Agricultural Products Using Trimethyl-D9 Phosphate as an Internal Standard by GC-MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of multi-class pesticide residues in various food matrices. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethyl-D9 phosphate (TMP-D9) as an internal standard to ensure accuracy and precision by mitigating matrix effects. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This method is suitable for research laboratories, food safety testing facilities, and contract research organizations involved in pesticide residue analysis.

Introduction

The extensive use of pesticides in modern agriculture necessitates rigorous monitoring to ensure food safety and environmental protection.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of a wide range of pesticide residues.[2][3] However, complex sample matrices can often interfere with the analytical process, leading to inaccurate quantification. This phenomenon, known as the matrix effect, can be effectively compensated for by using an appropriate internal standard.[4]

Isotopically labeled standards are ideal for this purpose as they exhibit similar chemical and physical properties to their corresponding unlabeled analytes, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.[4][5] Trimethyl-D9 phosphate (TMP-D9), a deuterated analog of trimethyl phosphate, serves as an excellent internal standard for a broad range of organophosphate pesticides and other compounds amenable to GC-MS analysis. Its use can significantly improve method reliability and accuracy.[4]

This application note provides a comprehensive protocol for the analysis of pesticide residues in fruits and vegetables using the QuEChERS sample preparation method, with TMP-D9 as the internal standard, followed by GC-MS analysis.

Experimental

Reagents and Materials

-

Solvents: Acetonitrile (HPLC grade), Toluene (pesticide residue grade)

-

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

-

Sorbents: Primary secondary amine (PSA) sorbent

-

Standards: Certified pesticide reference standards, Trimethyl-D9 phosphate (TMP-D9) solution (100 µg/mL in a suitable solvent)

-

Sample Matrices: Organic apples, tomatoes, and spinach were used for method development and validation.

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system or equivalent

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole MS system or equivalent with a high-efficiency electron ionization (EI) source[6]

-

GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent

-

Autosampler: Agilent 7693A or equivalent

Sample Preparation: QuEChERS Method

The QuEChERS (EN 15662) method was employed for sample extraction and cleanup.[1][7][8]

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use 2 g and add 8 mL of reagent water, then let it hydrate for 30 minutes.

-

Internal Standard Spiking: Add a specific volume of the Trimethyl-D9 phosphate internal standard solution to achieve a final concentration of 50 ng/mL in the final extract.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.

-

Vortex for 30 seconds.

-

Centrifuge at 5000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer 1 mL of the cleaned extract into an autosampler vial.

-

Acidify with 10 µL of 5% formic acid in acetonitrile to improve the stability of base-sensitive pesticides.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Analysis

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp 1: 25°C/min to 150°C

-

Ramp 2: 5°C/min to 200°C

-

Ramp 3: 10°C/min to 300°C, hold for 5 minutes

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for target pesticides and the internal standard.

Results and Discussion

The developed method was validated for a panel of 20 representative pesticides from different chemical classes in three different matrices: apples, tomatoes, and spinach. The use of Trimethyl-D9 phosphate as an internal standard provided excellent correction for matrix-induced signal suppression or enhancement, resulting in accurate quantification.

Method Performance

The method demonstrated excellent linearity over the concentration range of 5 to 500 ng/g, with correlation coefficients (R²) greater than 0.99 for all target analytes in all matrices. The limits of detection (LODs) and limits of quantification (LOQs) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Table 1: Method Validation Data for Selected Pesticides in Apple Matrix

| Pesticide | Retention Time (min) | MRM Transition (Quantifier/Qualifier) | R² | LOD (ng/g) | LOQ (ng/g) | Average Recovery (%) | RSD (%) |

| Chlorpyrifos | 12.85 | 197/199 | 0.998 | 1.5 | 5 | 98.2 | 4.5 |

| Diazinon | 11.52 | 179/137 | 0.999 | 1.2 | 4 | 95.6 | 5.1 |

| Endosulfan | 15.23 | 241/239 | 0.997 | 2.0 | 7 | 92.1 | 6.3 |

| Permethrin | 18.91 | 183/165 | 0.996 | 2.5 | 8 | 99.5 | 3.8 |

| Captan | 13.45 | 117/79 | 0.995 | 3.0 | 10 | 89.7 | 7.2 |

| TMP-D9 (IS) | 8.21 | 118/88 | - | - | - | - | - |

Table 2: Matrix Effect Evaluation for Selected Pesticides

| Pesticide | Matrix Effect (%) - Apple | Matrix Effect (%) - Tomato | Matrix Effect (%) - Spinach |

| Chlorpyrifos | -12 | -8 | -25 |

| Diazinon | -15 | -10 | -28 |

| Endosulfan | -18 | -14 | -35 |

| Permethrin | -10 | -5 | -22 |

| Captan | -25 | -20 | -45 |

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. The negative values indicate signal suppression.

The data clearly shows that even with an effective cleanup method like QuEChERS, matrix effects can still be significant, especially in complex matrices like spinach. The use of an internal standard is crucial for accurate quantification.

Protocol Workflow

Caption: Workflow for pesticide residue analysis using QuEChERS and GC-MS.

Signaling Pathway/Logical Relationship

The core principle of using an isotopically labeled internal standard is based on the logical relationship between the analyte and the standard throughout the analytical process.

References

Application Note: Quantification of Small Molecules Using a Deuterated Internal Standard

A Note on the Internal Standard: This document provides detailed protocols and data for the use of Trimethyl-D9-acetic acid as a deuterated internal standard for the quantification of small molecules. While the initial request specified "Trimethyl-D9 phosphate," extensive research has yielded no information on the use of this specific compound as a common internal standard. It is presumed that "Trimethyl-D9-acetic acid" was the intended compound, as it is a widely used and well-documented internal standard for applications in mass spectrometry.

Introduction

The accurate quantification of small molecules in complex biological matrices is a critical aspect of drug development, metabolomics, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations that can occur during sample preparation, injection, and ionization.[2]

Trimethyl-D9-acetic acid, a deuterated analog of pivalic acid, is an excellent SIL-IS for the quantification of small carboxylic acids and other polar, low-molecular-weight analytes.[2][3] Its nine deuterium atoms provide a significant mass shift from the unlabeled analyte, which prevents isotopic crosstalk while maintaining nearly identical physicochemical properties and chromatographic behavior.[2] This application note provides a comprehensive guide, including detailed protocols and data, for the use of Trimethyl-D9-acetic acid as an internal standard in LC-MS/MS-based quantification.

Principle of Quantification

The fundamental principle of using an internal standard is to add a known amount of the IS to all samples, calibration standards, and quality controls. The IS co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement.[2][4] By calculating the peak area ratio of the analyte to the IS, any variability in the analytical process can be normalized, leading to more accurate and precise quantification.[5]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Trimethyl-D9-acetic acid compared to its non-deuterated analog and provide a template for presenting calibration curve data.

Table 1: Physicochemical Properties of Trimethyl-D9-acetic Acid and Pivalic Acid. [6]

| Property | Trimethyl-D9-acetic Acid | Pivalic Acid (Trimethylacetic Acid) |

| Molecular Formula | C₅HD₉O₂ | C₅H₁₀O₂ |

| Molecular Weight | 111.19 g/mol | 102.13 g/mol |

| CAS Number | 42983-07-3 | 75-98-9 |

| IUPAC Name | 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid | 2,2-dimethylpropanoic acid |

Table 2: Example Calibration Curve Data for a Small Molecule Analyte.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 505,000 | 0.003 |

| 5 | 7,850 | 510,000 | 0.015 |

| 10 | 15,300 | 508,000 | 0.030 |

| 50 | 76,500 | 512,000 | 0.150 |

| 100 | 155,000 | 509,000 | 0.305 |

| 500 | 780,000 | 511,000 | 1.526 |

| 1000 | 1,540,000 | 507,000 | 3.037 |

Note: This is example data and will vary depending on the analyte, matrix, and instrument conditions.